Cas no 24306-54-5 (4-(aminomethyl)bicyclo2.2.2octane-1-carboxylic acid)

4-(aminomethyl)bicyclo2.2.2octane-1-carboxylic acid structure
24306-54-5 structure
Product Name:4-(aminomethyl)bicyclo2.2.2octane-1-carboxylic acid
CAS No:24306-54-5
MF:C10H17NO2
MW:183.24748301506
MDL:MFCD20639470
CID:271955
PubChem ID:152674
Update Time:2025-11-02

4-(aminomethyl)bicyclo2.2.2octane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.2]octane-1-carboxylicacid, 4-(aminomethyl)-
    • 1-(aminomethyl)bicyclo[2.2.2]octane-4-carboxylic acid
    • 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
    • 4-(aminomethyl)bicyclo2.2.2octane-1-carboxylic acid
    • 24306-54-5
    • Bicyclo(2.2.2)octane-1-carboxylic acid, 4-(aminomethyl)-
    • Amboca
    • CS-0160963
    • D94849
    • DTXSID60179044
    • EN300-8130981
    • 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylicacid
    • AS-78488
    • Bicyclo(2.2.2)octane-1-carboxylic acid,4-(aminomethyl)-
    • SCHEMBL1393075
    • SB13997
    • 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid
    • DTXCID90101535
    • MDL: MFCD20639470
    • Inchi: 1S/C10H17NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1-7,11H2,(H,12,13)
    • InChI Key: PKWPJBDFDHJNER-UHFFFAOYSA-N
    • SMILES: OC(C12CCC(CN)(CC1)CC2)=O

Computed Properties

  • Exact Mass: 183.12601
  • Monoisotopic Mass: 183.125929
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.8
  • Topological Polar Surface Area: 63.3

Experimental Properties

  • Density: 1.226
  • Boiling Point: 318.5°Cat760mmHg
  • Flash Point: 146.4°C
  • Refractive Index: 1.57
  • PSA: 63.32

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4-(aminomethyl)bicyclo2.2.2octane-1-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:24306-54-5)4-(aminomethyl)bicyclo2.2.2octane-1-carboxylic acid
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Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:04
Price ($):315/572/1150
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4-(aminomethyl)bicyclo2.2.2octane-1-carboxylic acid Related Literature

Additional information on 4-(aminomethyl)bicyclo2.2.2octane-1-carboxylic acid

Introduction to 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 24306-54-5)

4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 24306-54-5, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This bicyclic amino acid derivative possesses a unique structural framework that has garnered attention for its potential applications in drug design and development. The molecule's intricate three-dimensional conformation, characterized by a fused bicyclic system, makes it a promising candidate for modulating biological pathways and interactions.

The structural motif of 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid combines the rigidity of a bicyclic scaffold with the functional versatility of an amine and a carboxylic acid group. This combination allows for diverse chemical modifications and biological interactions, making it a valuable scaffold for medicinal chemists seeking to develop novel therapeutic agents. The compound's stereochemistry, particularly the configuration around the cyclopropane-like ring system, plays a crucial role in determining its pharmacological properties.

In recent years, there has been growing interest in exploring the pharmacological potential of bicyclo[2.2.2]octane derivatives due to their ability to mimic natural amino acids while introducing additional functional handles. The presence of an amine group at the 4-position and a carboxylic acid group at the 1-position provides multiple sites for chemical modification, enabling the synthesis of peptidomimetics and other bioactive molecules. These modifications can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles, making such compounds attractive for drug discovery.

One of the most compelling aspects of 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid is its potential as a scaffold for developing inhibitors or modulators of enzyme activity. The unique spatial arrangement of functional groups within the bicyclic system can be exploited to design molecules that interact selectively with target proteins. For instance, studies have shown that analogous compounds can serve as inhibitors of proteases and other enzymes involved in inflammatory pathways. The rigid bicyclic core helps maintain optimal orientation of key functional groups, improving binding efficiency and specificity.

The carboxylic acid group in 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid offers opportunities for further derivatization, such as esterification or amidation, which can alter solubility, bioavailability, and metabolic stability. Additionally, the amine group can be coupled with various heterocycles or aromatic systems to enhance binding interactions with biological targets. These features make the compound a versatile building block for libraries of compounds in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.

Recent advances in computational chemistry and molecular modeling have further enhanced the utility of 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid as a pharmacophore. By leveraging these techniques, researchers can predict binding modes, optimize molecular structures, and identify potential lead compounds with improved pharmacological properties. The integration of experimental data with computational methods has accelerated the discovery process, allowing for more efficient development of therapeutic agents based on this scaffold.

In addition to its applications in enzyme inhibition, 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid has shown promise in modulating receptor activity and cellular signaling pathways. The compound's ability to interact with both protein and lipid targets makes it a versatile tool for studying complex biological processes. For example, derivatives of this scaffold have been explored as potential treatments for neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors.

The synthesis of 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid presents unique challenges due to its complex three-dimensional structure. However, advances in synthetic methodology have made it more accessible than previously thought. Modern techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have enabled the efficient construction of this motif with high enantioselectivity and yield. These improvements have opened up new avenues for medicinal chemists to explore its full potential as a drug development scaffold.

One particularly exciting application of 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid is in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but are more stable and easier to synthesize. By incorporating this bicyclic scaffold into peptidomimetic designs, researchers can create compounds that bind tightly to target receptors without triggering adverse side effects associated with full-length peptides. This approach has been particularly successful in targeting protein-protein interactions that are difficult to modulate with traditional small-molecule drugs.

The growing body of research on bicyclo[2.2.2]octane derivatives underscores their significance in modern drug discovery efforts。 While much remains to be explored regarding their full therapeutic potential, compounds like 4-(aminomethyl)bicyclo[2。 २。 २。 ] octane-1-carboxylic acid (CAS No。 24306-54-5) represent a promising frontier in medicinal chemistry。 Their unique structural features, coupled with their functional versatility, make them valuable tools for designing novel therapeutics that address unmet medical needs。

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Amadis Chemical Company Limited
(CAS:24306-54-5)4-(aminomethyl)bicyclo2.2.2octane-1-carboxylic acid
A1244137
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):315/572/1150
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